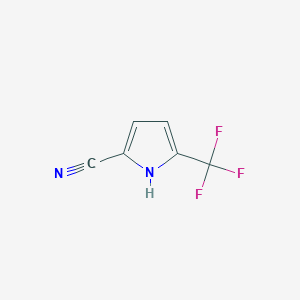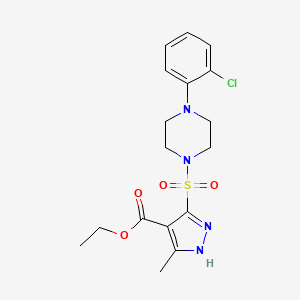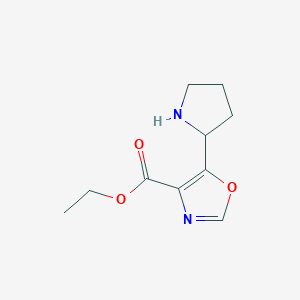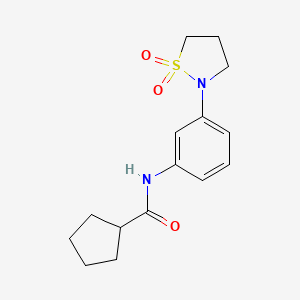
5-(trifluoromethyl)-1H-pyrrole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoromethyl groups are commonly found in many pharmaceutical and agrochemical products due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties . The trifluoromethyl group is strongly electron-withdrawing, which can significantly affect the properties of the compound .
Synthesis Analysis
While specific synthesis methods for “5-(trifluoromethyl)-1H-pyrrole-2-carbonitrile” are not available, trifluoromethyl groups are generally introduced into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a pyrrole ring with a trifluoromethyl group attached. The trifluoromethyl group contains three fluorine atoms and a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by the presence of the trifluoromethyl group and the pyrrole ring. Trifluoromethyl groups are known for their distinctive physical-chemical properties .科学的研究の応用
Synthesis and Industrial Applications
5-(Trifluoromethyl)-1H-pyrrole-2-carbonitrile and its derivatives have been extensively studied for their synthesis and industrial applications. For instance, Li Wan-mei (2003) demonstrated a convenient preparation method for a derivative of this compound, emphasizing its suitability for large-scale production due to the ease of operation and mild conditions involved (Li Wan-mei, 2003). Furthermore, the study by Jianchao Chen et al. (2019) presented an efficient and eco-friendly protocol for synthesizing diverse 4,5-substituted 1H-pyrrole-3-carbonitriles, highlighting the high yield, easy work-up, and reusability of catalysts (Jianchao Chen et al., 2019).
Corrosion Inhibition
A study by C. Verma et al. (2015) revealed the potential of certain derivatives of this compound as effective corrosion inhibitors for mild steel in acidic environments. The research showed that these compounds inhibited corrosion by adsorbing onto the metal surface, acting as anodic type inhibitors (C. Verma et al., 2015).
Insecticidal and Acaricidal Activities
The insecticidal and acaricidal properties of 2-arylpyrrole derivatives, including those containing the this compound moiety, have been explored. Aiping Liu et al. (2012) synthesized a series of these derivatives, finding that some exhibited excellent insecticidal and acaricidal activities, outperforming existing commercial products in some cases (Aiping Liu et al., 2012).
Crystal Structure and Reaction Mechanism Studies
Research has also focused on the crystal structure and reaction mechanisms involving derivatives of this compound. The study by Chuanxiang Liu et al. (2013) analyzed the crystal structure of a derivative and proposed a reaction mechanism for its formation, contributing to a deeper understanding of the compound's chemical behavior (Chuanxiang Liu et al., 2013).
Photophysical Properties
The photophysical properties of derivatives of this compound have also been investigated. M. Bohnwagner et al. (2017) studied the fluorescence behavior of thiophene analogs of N-pyrrolobenzonitrile, which includes this compound, revealing complex photochemical properties and potential applications in optoelectronic devices (M. Bohnwagner et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2/c7-6(8,9)5-2-1-4(3-10)11-5/h1-2,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNVZLASKFCXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(2-Methoxyphenoxy)benzenesulfonyl]morpholine](/img/structure/B2727177.png)

![3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide](/img/structure/B2727181.png)

![3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime](/img/structure/B2727183.png)


![4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2727189.png)
![(3R,3'R)-3,3'-di-tert-Butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2727192.png)


![N-(1-cyano-3-methylbutyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2727196.png)

![1-[(2,4-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2727199.png)